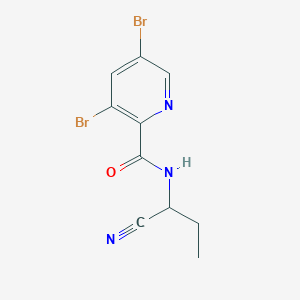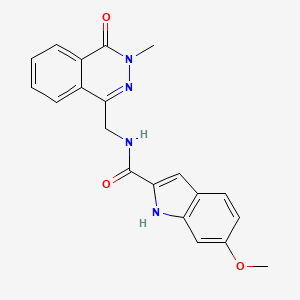
N-(4-acetylphenyl)cyclopentanecarboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)cyclopentanecarboxamide typically involves the reaction of 4-acetylphenylamine with cyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)cyclopentanecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-(4-acetylphenyl)cyclopentanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)cyclopentanecarboxamide is not well-documented. as an amide, it may interact with various molecular targets through hydrogen bonding and other non-covalent interactions. The specific pathways and molecular targets involved would depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(4-acetylphenyl)butanamide: Similar structure but with a butane chain instead of a cyclopentane ring.
Uniqueness
N-(4-acetylphenyl)cyclopentanecarboxamide is unique due to its specific ring structure, which can influence its chemical reactivity and interactions with other molecules. The presence of both an acetyl group and a cyclopentanecarboxamide moiety provides distinct properties that can be leveraged in various research applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(16)11-6-8-13(9-7-11)15-14(17)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGSBGRQYWTLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329812 | |
| Record name | N-(4-acetylphenyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
544679-84-7 | |
| Record name | N-(4-acetylphenyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino}acetamide](/img/structure/B2887732.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2887733.png)
![ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE](/img/structure/B2887734.png)
![[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate](/img/structure/B2887735.png)

![(4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2887738.png)
![(Z)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2887739.png)
![3-(2-chloro-6-fluorophenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2887743.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2887745.png)
![1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one](/img/structure/B2887747.png)
![9-(4-ethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2887748.png)

